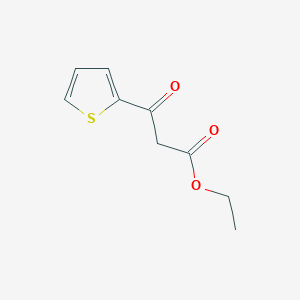

Ethyl 3-oxo-3-(thiophen-2-yl)propanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80416. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-oxo-3-thiophen-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSDKUXHVLZDHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292132 | |

| Record name | ethyl 3-oxo-3-(thiophen-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13669-10-8 | |

| Record name | 13669-10-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-oxo-3-(thiophen-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13669-10-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-oxo-3-(thiophen-2-yl)propanoate

CAS Number: 13669-10-8

This technical guide provides a comprehensive overview of Ethyl 3-oxo-3-(thiophen-2-yl)propanoate, a key chemical intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and significant applications.

Chemical and Physical Properties

This compound is a beta-keto ester characterized by a central propanoate chain linked to a thiophene ring. This structure imparts specific reactivity, making it a versatile building block in organic synthesis.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃S | [1] |

| Molecular Weight | 198.24 g/mol | [1] |

| CAS Number | 13669-10-8 | [2] |

| Appearance | Dark orange oil (crude) | [2] |

| Boiling Point | 130 °C at 0.3 mmHg | [2] |

Synthesis of this compound

The primary method for synthesizing this compound is through a Claisen condensation reaction. This involves the reaction of 2-acetylthiophene with diethyl carbonate in the presence of a strong base, such as sodium hydride.

Experimental Protocol:

A general procedure for the synthesis is as follows[2]:

-

Preparation of the Base: Sodium hydride (2.5 mol, 60% dispersion in mineral oil) is washed with anhydrous hexane (2 x 250 mL) under a nitrogen atmosphere.

-

Reaction Setup: Anhydrous tetrahydrofuran (THF, 340 mL) is added to the washed sodium hydride with stirring.

-

Addition of Reactant: A solution of 2-acetylthiophene (1.25 mol) in anhydrous THF (340 mL) is added dropwise to the stirred suspension over 20 minutes. The reaction mixture is then gently warmed to 35°C and maintained for 30 minutes.

-

Addition of Diethyl Carbonate: A solution of diethyl carbonate (2.5 mol) in anhydrous THF (660 mL) is added slowly over 1 hour. The reaction is allowed to proceed for an additional hour.

-

Quenching and Work-up: The reaction mixture is cooled to 0-10°C and quenched with water (475 mL), followed by the addition of glacial acetic acid (145 mL). After stirring for 20 minutes, the mixture is brought to room temperature.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 200 mL). The combined organic phases are washed with brine (2 x 200 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. This protocol typically results in a high yield (around 98%) of this compound as a dark orange oil.[2]

Application in Drug Development: Synthesis of Duloxetine

A primary application of this compound is as a key chiral intermediate in the synthesis of the antidepressant drug, Duloxetine.[3] The synthesis involves a stereoselective bioreduction of the keto group to a hydroxyl group, forming (S)-ethyl 3-hydroxy-3-(thiophen-2-yl)propanoate ((S)-HEES).[3]

Experimental Protocol: Stereoselective Bioreduction

While specific industrial protocols are proprietary, a general enzymatic reduction can be described as follows:

-

Enzyme and Cofactor: A ketoreductase enzyme is employed, often with a cofactor recycling system (e.g., glucose dehydrogenase) to regenerate NADPH.

-

Reaction Conditions: The reaction is typically carried out in an aqueous buffer system at a controlled pH and temperature.

-

Substrate Addition: this compound is added to the reaction mixture.

-

Monitoring and Work-up: The reaction progress is monitored by techniques such as HPLC. Upon completion, the product is extracted with an organic solvent and purified.

This bioreduction step is critical as it establishes the required stereochemistry for the final drug molecule. The resulting (S)-HEES is then further processed through a series of chemical transformations to yield Duloxetine.[3]

Potential Biological Activities of Thiophene Derivatives

The thiophene ring is a well-recognized pharmacophore in medicinal chemistry, and its derivatives have been shown to exhibit a wide range of biological activities.[4][5] While specific studies on the intrinsic biological activities of this compound are limited, the broader class of thiophene-containing compounds has demonstrated potential in several therapeutic areas.

Antimicrobial Activity

Thiophene derivatives have shown notable activity against various microbial pathogens.[4] Some novel thiophene compounds have demonstrated potency against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[6][7] For instance, certain derivatives have exhibited significant inhibition of Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA).[7][8]

Anti-inflammatory Activity

The thiophene scaffold is present in several commercially available anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid.[5][9] These compounds often exert their effects through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory response.[5][9] Studies on various substituted thiophenes have demonstrated significant anti-inflammatory effects in preclinical models.[10]

It is important to note that while the thiophene moiety is associated with these biological activities, the specific activity of this compound would need to be determined through dedicated biological screening and mechanistic studies. Its primary role in the current scientific literature remains that of a valuable synthetic intermediate.

References

- 1. This compound | C9H10O3S | CID 255159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-OXO-3-THIOPHEN-2-YL-PROPIONIC ACID ETHYL ESTER | 13669-10-8 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to Ethyl 3-oxo-3-(thiophen-2-yl)propanoate

This technical guide provides a comprehensive overview of Ethyl 3-oxo-3-(thiophen-2-yl)propanoate, a key intermediate in pharmaceutical and chemical synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, molecular structure, synthesis protocols, and safety data.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 198.24 g/mol | [1][2][3][4] |

| Exact Mass | 198.03506535 Da | [2][3] |

| Molecular Formula | C₉H₁₀O₃S | [2][5][6] |

| Boiling Point | 130°C at 0.3 mmHg | [1][3][7] |

| Melting Point | 24°C | [3] |

| Density | 1.212 ± 0.06 g/cm³ | [3] |

| Refractive Index | 1.5400 to 1.5440 | [1][3] |

| pKa | 9.79 ± 0.46 | [3] |

| Polar Surface Area | 71.6 Ų | [2][3] |

Molecular Structure and Identifiers

This compound consists of a central propanoate chain with an ethyl ester group at one end and a thiophen-2-yl ketone group at the other. This structure makes it a versatile building block in organic synthesis.

Key Identifiers:

-

IUPAC Name: ethyl 3-oxo-3-thiophen-2-ylpropanoate[2]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the Claisen condensation reaction between 2-acetylthiophene and diethyl carbonate.[7]

Materials and Reagents:

-

2-Acetylthiophene

-

Diethyl carbonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexane

-

Glacial Acetic Acid

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

Procedure: [7]

-

Under a nitrogen atmosphere, wash sodium hydride (2.5 mol) with anhydrous hexane (2 x 250 mL) to remove the mineral oil.

-

Add anhydrous THF (340 mL) to the washed sodium hydride with stirring.

-

Prepare a solution of 2-acetylthiophene (1.25 mol) in anhydrous THF (340 mL) and add it dropwise to the sodium hydride suspension over 20 minutes.

-

Slowly warm the reaction mixture to 35°C and maintain this temperature for 30 minutes.

-

Prepare a solution of diethyl carbonate (2.5 mol) in anhydrous THF (660 mL) and add it slowly to the reaction mixture over 1 hour.

-

Continue the reaction for an additional hour after the addition is complete.

-

Cool the mixture to 0-10°C and quench the reaction by the careful addition of water (475 mL).

-

Add glacial acetic acid (145 mL) and stir the mixture for 20 minutes, allowing it to return to room temperature.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 200 mL).

-

Combine all organic phases and wash with brine (2 x 200 mL).

-

Dry the combined organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product as a dark orange oil.

This protocol typically results in a high yield (around 98%) of this compound.[7]

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:[2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Standard laboratory safety protocols should be strictly followed.

References

- 1. parchem.com [parchem.com]

- 2. This compound | C9H10O3S | CID 255159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. indiamart.com [indiamart.com]

- 7. 3-OXO-3-THIOPHEN-2-YL-PROPIONIC ACID ETHYL ESTER | 13669-10-8 [chemicalbook.com]

An In-depth Technical Guide to Ethyl 3-oxo-3-(thiophen-2-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-3-(thiophen-2-yl)propanoate is a key bicyclic heteroaromatic organic compound with significant applications in medicinal chemistry and drug development. Its unique structural features, comprising a thiophene ring linked to a β-keto ester moiety, make it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its role as a pharmaceutical intermediate.

Chemical Structure and Properties

This compound, with the chemical formula C₉H₁₀O₃S, consists of a central propanoate chain with a ketone at the β-position and an ester at the carboxyl end. The ketone is attached to the 2-position of a thiophene ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | ethyl 3-oxo-3-thiophen-2-ylpropanoate | [1] |

| Synonyms | Ethyl (2-thenoyl)acetate, 3-Oxo-3-thiophen-2-yl-propionic acid ethyl ester | [1] |

| CAS Number | 13669-10-8 | [1] |

| Molecular Formula | C₉H₁₀O₃S | [1] |

| Molecular Weight | 198.24 g/mol | [1][2] |

| Appearance | Slightly pale yellow liquid/oil | [3] |

| Melting Point | 24 °C | [2] |

| Boiling Point | 130 °C at 0.3 mmHg | [2] |

| Density | 1.212 ± 0.06 g/cm³ | [2] |

| Refractive Index | 1.5400 to 1.5440 | [2] |

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. Below is a summary of the expected spectral data.

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Key Features and Expected Peaks |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methylene protons, and multiplets for the three protons on the thiophene ring. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and ester, carbons of the thiophene ring, and the carbons of the ethyl group. |

| Infrared (IR) | Strong absorption bands for the C=O stretching of the ketone and ester groups, and characteristic peaks for the C-S and C-H bonds of the thiophene ring. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺•) at m/z 198. Key fragment ions are predicted at m/z 153, 127, 111 (prominent thenoyl cation), and 83.[4] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Claisen condensation reaction between 2-acetylthiophene and diethyl carbonate.

Experimental Protocol: Synthesis via Claisen Condensation [5]

-

Preparation of Sodium Hydride: Under a nitrogen atmosphere, wash 60% sodium hydride dispersion (100 g, 2.5 mol) with anhydrous hexane (2 x 250 mL) at room temperature.

-

Addition of Reactants: To the washed sodium hydride, add anhydrous tetrahydrofuran (THF, 340 mL) with stirring. Subsequently, add a solution of 2-acetylthiophene (136 mL, 1.25 mol) in anhydrous THF (340 mL) dropwise over 20 minutes.

-

Reaction Initiation: Slowly warm the reaction mixture to 35 °C and maintain for 30 minutes.

-

Addition of Diethyl Carbonate: Slowly add a solution of diethyl carbonate (305.5 mL, 2.5 mol) in anhydrous THF (660 mL) over 1 hour.

-

Reaction Completion: Continue the reaction for 1 hour after the addition is complete.

-

Quenching and Work-up: Cool the mixture to 0-10 °C and quench with water (475 mL). Add glacial acetic acid (145 mL) and stir for 20 minutes. Allow the mixture to return to room temperature.

-

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 200 mL).

-

Purification: Combine the organic phases, wash with brine (2 x 200 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Spectroscopic Analysis

Experimental Protocol: GC-MS Analysis [4]

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of dichloromethane or ethyl acetate.

-

Gas Chromatography (GC) Conditions:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Applications in Drug Development

This compound is a valuable precursor in the synthesis of various pharmaceuticals due to the biological significance of the thiophene nucleus. Thiophene-containing compounds are known to exhibit a wide range of biological activities.

Role as a Pharmaceutical Intermediate

This compound serves as a key building block for the synthesis of drugs containing a thiophene moiety. For instance, it is a precursor for the synthesis of:

-

Methiopropamine (MPA): A stimulant and norepinephrine-dopamine reuptake inhibitor.[6][7] The synthesis involves the conversion of the β-keto ester to an amino group.

-

Tiamenidine: An antihypertensive drug that acts as an α2-adrenergic receptor agonist.[8][9] The synthesis of tiamenidine involves the formation of an imidazoline ring from a thiophene-containing precursor.

The following diagram illustrates the logical relationship of this compound as a building block in the synthesis of these active pharmaceutical ingredients.

References

- 1. This compound | C9H10O3S | CID 255159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. labproinc.com [labproinc.com]

- 4. benchchem.com [benchchem.com]

- 5. 3-OXO-3-THIOPHEN-2-YL-PROPIONIC ACID ETHYL ESTER | 13669-10-8 [chemicalbook.com]

- 6. Methiopropamine - Wikipedia [en.wikipedia.org]

- 7. syntheticpages.org [syntheticpages.org]

- 8. Tiamenidine - Wikipedia [en.wikipedia.org]

- 9. Tiamenidine [drugfuture.com]

A Comprehensive Technical Guide to the Physical Properties of Ethyl 3-oxo-3-(thiophen-2-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of Ethyl 3-oxo-3-(thiophen-2-yl)propanoate, a key intermediate in pharmaceutical synthesis. This document presents quantitative data in a structured format, outlines detailed experimental protocols for property determination, and includes a logical workflow for physical property analysis.

Core Physical and Chemical Properties

This compound, with the CAS Number 13669-10-8, is a significant organic compound.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃S | [1] |

| Molecular Weight | 198.24 g/mol | [1][2] |

| Appearance | Liquid or Solid | Various Suppliers |

| Melting Point | 24 °C | Various Suppliers |

| Boiling Point | 130 °C at 0.3 mmHg | [2][3] |

| Density | Approximately 1.212 g/cm³ | Various Suppliers |

| Refractive Index | 1.5400 to 1.5440 | [2] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for the characterization and quality control of chemical compounds. The following are detailed methodologies for measuring the key physical parameters of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is crystalline. If it is in liquid form at room temperature, it should be cooled to induce crystallization.

-

Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.[4]

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[5]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[5]

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point.

-

For high accuracy, perform the measurement in triplicate and report the average value.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6]

Apparatus:

-

Thiele tube or a small test tube with a side arm

-

Thermometer (calibrated)

-

Small capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or oil bath)

-

Clamps and stand

Procedure:

-

Place a small amount (a few milliliters) of liquid this compound into the Thiele tube or test tube.

-

Invert a small, sealed capillary tube and place it into the liquid with the open end submerged.[6]

-

Gently heat the apparatus.[6]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[7] Record this temperature.

Density Measurement

Density is defined as the mass per unit volume of a substance.[8]

Apparatus:

-

Pycnometer (a glass flask with a specific, accurately known volume)

-

Analytical balance (accurate to at least 0.001 g)

-

Thermometer

-

Water bath (for temperature control)

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on the analytical balance and record the mass (m1).

-

Fill the pycnometer with distilled water of a known temperature and weigh it again (m2).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound at the same temperature as the water and weigh it (m3).

-

The density of the liquid can be calculated using the following formula: Density = [(m3 - m1) / (m2 - m1)] * Density of water at the measurement temperature

Refractive Index Measurement

The refractive index measures how light bends as it passes through a substance and is a valuable tool for identifying and assessing the purity of liquid samples.[9][10]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Lens paper and a suitable solvent (e.g., ethanol or acetone)

Procedure:

-

Calibrate the refractometer using a standard liquid with a known refractive index.

-

Ensure the prism of the refractometer is clean and dry.

-

Using a dropper, place a few drops of this compound onto the prism surface.

-

Close the prism and allow the sample to reach the desired temperature, typically 20°C or 25°C, by circulating water from the constant temperature bath.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Read the refractive index value from the instrument's scale.

-

Clean the prism thoroughly with a suitable solvent and lens paper after the measurement.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of a chemical substance like this compound.

References

- 1. This compound | C9H10O3S | CID 255159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. 3-OXO-3-THIOPHEN-2-YL-PROPIONIC ACID ETHYL ESTER | 13669-10-8 [chemicalbook.com]

- 4. byjus.com [byjus.com]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 9. faculty.weber.edu [faculty.weber.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

Ethyl 3-oxo-3-(thiophen-2-yl)propanoate chemical properties

An In-depth Technical Guide on the Chemical Properties of Ethyl 3-oxo-3-(thiophen-2-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a beta-keto ester derivative containing a thiophene ring. This class of compounds serves as a versatile building block in organic synthesis, particularly for the preparation of various heterocyclic compounds and molecules of pharmaceutical interest. This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and detailed experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

Identifiers and Molecular Data

| Property | Value | Reference |

| IUPAC Name | ethyl 3-oxo-3-thiophen-2-ylpropanoate | [1] |

| CAS Number | 13669-10-8 | [1][2][3] |

| Molecular Formula | C₉H₁₀O₃S | [1][4] |

| Molecular Weight | 198.24 g/mol | [1][4] |

| InChIKey | VKSDKUXHVLZDHO-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCOC(=O)CC(=O)C1=CC=CS1 | [1] |

| Synonyms | Ethyl (2-thenoyl)acetate, Ethyl 3-oxo-3-(2-thienyl)propanoate, 3-Oxo-3-thiophen-2-yl-propionic acid ethyl ester | [1][5] |

Physical and Chemical Data

| Property | Value | Reference |

| Appearance | Liquid or solid | [6] |

| Melting Point | 24 °C | [5][6] |

| Boiling Point | 130 °C at 0.3 mmHg | [2][5] |

| Density | 1.212 ± 0.06 g/cm³ | [5] |

| Refractive Index | 1.528 to 1.544 | [5][6] |

| pKa | 9.79 ± 0.46 | [5] |

| Polar Surface Area | 71.6 Ų | [1][5] |

Spectroscopic Information

Spectroscopic data is essential for the structural elucidation and purity assessment of the compound.

| Technique | Details | Reference |

| ¹H NMR | Spectral data is available. | [1][7] |

| ¹³C NMR | Spectral data is available. | [1] |

| Infrared (IR) | FTIR spectra have been recorded (Technique: CAPILLARY CELL: NEAT). | [1] |

| Mass Spectrometry (MS) | Key predicted peaks (m/z): 198 [M]⁺•, 153, 127, 111, 83. The fragmentation is characterized by a prominent peak corresponding to the thenoyl cation (m/z 111), indicating the stability of the thiophene ring. | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis Protocol via Claisen Condensation

This procedure details the synthesis from 2-acetylthiophene and diethyl carbonate.[2]

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous hexane

-

Anhydrous tetrahydrofuran (THF)

-

2-acetylthiophene

-

Diethyl carbonate

-

Glacial acetic acid

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Sodium Hydride: Under a nitrogen atmosphere, wash sodium hydride (2.5 mol) with anhydrous hexane (2 x 250 mL) to remove the mineral oil.

-

Reaction Setup: Add anhydrous THF (340 mL) to the washed sodium hydride with stirring.

-

Addition of Thiophene: Prepare a solution of 2-acetylthiophene (1.25 mol) in anhydrous THF (340 mL). Add this solution dropwise to the sodium hydride suspension over 20 minutes.

-

Initial Reaction: Slowly warm the reaction mixture to 35 °C and maintain this temperature for 30 minutes.

-

Addition of Carbonate: Prepare a solution of diethyl carbonate (2.5 mol) in anhydrous THF (660 mL). Add this solution slowly to the reaction mixture over 1 hour. Continue the reaction for an additional hour.

-

Quenching: Cool the mixture to 0-10 °C and quench the reaction by the careful addition of water (475 mL), followed by glacial acetic acid (145 mL).

-

Work-up: Stir the mixture for 20 minutes and allow it to return to room temperature. Separate the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 200 mL).

-

Purification: Combine all organic phases, wash with brine (2 x 200 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product as a dark orange oil.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This is a general protocol for the analysis of the title compound and its analogs.[4]

Sample Preparation:

-

Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

Safety and Handling

Hazard Identification:

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Signal Word: Warning.[1]

Handling and Storage:

-

Avoid contact with skin and eyes.[8]

-

Do not breathe mist, vapors, or spray.[8]

-

Wear appropriate personal protective equipment (PPE), including chemical safety goggles and gloves.[8]

-

Storage: Keep in a dark place, sealed in a dry environment at 2-8 °C.[9][10][11]

-

Incompatible Materials: Strong oxidizing agents.[8]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Key stages of the synthesis via Claisen condensation.

Mass Spectrometry Fragmentation Pathway

This diagram shows the primary fragmentation pattern leading to the characteristic thenoyl cation.

Caption: Predicted fragmentation of the parent ion in MS analysis.

References

- 1. This compound | C9H10O3S | CID 255159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-OXO-3-THIOPHEN-2-YL-PROPIONIC ACID ETHYL ESTER | 13669-10-8 [chemicalbook.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. benchchem.com [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-?Thiophenepropanoic acid, β-?oxo-?, ethyl ester(13669-10-8) 1H NMR [m.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. Ethyl 3-oxo-3-(thiophen-3-yl)propanoate | 53090-46-3 [sigmaaldrich.com]

- 10. chembk.com [chembk.com]

- 11. 53090-46-3 CAS MSDS (ETHYL 3-OXO-3-(THIOPHEN-3-YL)PROPANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-Depth Technical Guide to Ethyl 3-oxo-3-(thiophen-2-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-oxo-3-(thiophen-2-yl)propanoate, a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. This document details its chemical properties, synthesis, and potential applications, presenting data in a clear and accessible format for the scientific community.

Chemical Identity and Properties

This compound is a beta-keto ester derivative containing a thiophene ring. Its structure is fundamental to its reactivity and utility in various chemical transformations.

Table 1: Chemical Identifiers and Physical Properties

| Identifier | Value |

| IUPAC Name | ethyl 3-oxo-3-thiophen-2-ylpropanoate[1] |

| CAS Number | 13669-10-8[1][2] |

| Molecular Formula | C₉H₁₀O₃S[1][2][3] |

| Molecular Weight | 198.24 g/mol [1][2] |

| Melting Point | 24 °C[2][4] |

| Boiling Point | 130 °C at 0.3 mmHg[2][4] |

| Density | 1.212 ± 0.06 g/cm³ (Predicted)[2] |

| Refractive Index | 1.5400 to 1.5440[2][4] |

Synonyms: This compound is also known by several other names, including Ethyl (2-thenoyl)acetate, Ethyl 3-oxo-3-(2-thienyl)propanoate, and 3-Oxo-3-thiophen-2-yl-propionic acid ethyl ester.[1][2][5]

Synthesis Protocol

The synthesis of this compound is commonly achieved through a Claisen condensation reaction. A general and efficient laboratory-scale procedure is detailed below.

Experimental Protocol: Synthesis via Claisen Condensation

This procedure outlines the synthesis from 2-acetylthiophene and diethyl carbonate.[2]

Materials:

-

2-Acetylthiophene

-

Diethyl carbonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous hexane

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

Glacial acetic acid

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Under a nitrogen atmosphere, wash sodium hydride (2.5 mol) with anhydrous hexane (2 x 250 mL) at room temperature.

-

Add anhydrous THF (340 mL) to the washed sodium hydride with stirring.

-

Prepare a solution of 2-acetylthiophene (1.25 mol) in anhydrous THF (340 mL) and add it dropwise to the sodium hydride suspension over 20 minutes.

-

Gently warm the reaction mixture to 35 °C and maintain this temperature for 30 minutes.

-

Slowly add a solution of diethyl carbonate (2.5 mol) in anhydrous THF (660 mL) over 1 hour.

-

Continue stirring the reaction mixture for an additional hour.

-

Cool the mixture to 0-10 °C and quench the reaction by the addition of water (475 mL), followed by glacial acetic acid (145 mL).

-

After stirring for 20 minutes, allow the mixture to return to room temperature.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 200 mL).

-

Combine the organic phases and wash with brine (2 x 200 mL).

-

Dry the combined organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

Expected Yield: This protocol can produce a high yield, approximately 98%, of this compound as a dark orange oil.[2]

Spectroscopic Data

While a comprehensive set of spectral data is not publicly available, the structure of this compound suggests characteristic signals in ¹H NMR, ¹³C NMR, and IR spectroscopy that would be expected by an organic chemist.

Applications in Research and Drug Development

Beta-keto esters are versatile intermediates in organic synthesis. The presence of the thiophene moiety makes this compound a valuable precursor for the synthesis of various heterocyclic compounds with potential biological activities. Thiophene-containing molecules are prevalent in many pharmaceuticals due to their ability to mimic phenyl rings and engage in various biological interactions.

Logical Relationship of Synthesis and Application

Caption: Synthetic pathway from starting materials to potential pharmaceutical agents.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a tightly sealed container in a dry, dark place at room temperature.[2]

Experimental Workflow for Safe Handling and Use

Caption: Recommended workflow for the safe handling and use of the compound.

References

- 1. This compound | C9H10O3S | CID 255159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-OXO-3-THIOPHEN-2-YL-PROPIONIC ACID ETHYL ESTER | 13669-10-8 [chemicalbook.com]

- 3. allbiopharm.com [allbiopharm.com]

- 4. echemi.com [echemi.com]

- 5. Ethyl 3-oxo-3-(2-thienyl)propionate-India Fine Chemicals [indiafinechemicals.com]

A Comprehensive Technical Guide to Ethyl 3-oxo-3-(thiophen-2-yl)propanoate and its Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 3-oxo-3-(thiophen-2-yl)propanoate, a versatile chemical intermediate with significant applications in the synthesis of biologically active compounds. This document details its chemical synonyms and properties, provides explicit experimental protocols for its use in synthesizing heterocyclic compounds, and outlines methodologies for evaluating the biological activity of its derivatives.

Chemical Identity and Properties

This compound is a beta-keto ester that serves as a key building block in organic synthesis. Its reactivity makes it a valuable precursor for the construction of various heterocyclic systems, particularly thieno[2,3-b]pyridines.

Synonyms and Identifiers

A comprehensive list of synonyms and chemical identifiers for this compound is provided in Table 1. The Chemical Abstracts Service (CAS) number is a universally recognized identifier.

Table 1: Synonyms and Identifiers for this compound

| Name / Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 13669-10-8 |

| Molecular Formula | C₉H₁₀O₃S |

| Molecular Weight | 198.24 g/mol |

| InChIKey | VKSDKUXHVLZDHO-UHFFFAOYSA-N |

| Synonyms | 3-Oxo-3-thiophen-2-yl-propionic acid ethyl ester |

| Ethyl (2-thenoyl)acetate | |

| Ethyl 3-oxo-3-(2-thienyl)propanoate | |

| Ethyl 3-oxo-3-thiophen-2-yl-propionate | |

| Ethyl 3-oxo-3-(thien-2-yl)propanoate | |

| 2-Thiophenepropanoic acid, beta-oxo-, ethyl ester |

Physicochemical Data

The key physicochemical properties of this compound are summarized in Table 2. These properties are essential for its handling, storage, and use in chemical reactions.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 24 °C | [1] |

| Boiling Point | 130 °C at 0.3 mmHg | [1] |

| Density | 1.212 ± 0.06 g/cm³ | [1] |

| Refractive Index | 1.5400 to 1.5440 | [1] |

Synthetic Applications in Drug Discovery

This compound is a pivotal precursor in the synthesis of thieno[2,3-b]pyridines, a class of compounds with diverse and potent biological activities. These activities include antagonism of the N-methyl-D-aspartate (NMDA) receptor and inhibition of various protein kinases, making them attractive scaffolds for the development of novel therapeutics.

Caption: From Precursor to Potential Therapeutics.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of a thieno[2,3-b]pyridine derivative using this compound and subsequent biological evaluation of such derivatives.

Synthesis of Ethyl 2-amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrobenzo[b]thiophene-3-carboxylate via Gewald Reaction

The Gewald reaction is a multi-component reaction that provides an efficient route to polysubstituted 2-aminothiophenes. The following protocol is a representative example of this reaction.

Caption: Gewald Reaction for Thieno[2,3-b]pyridine Synthesis.

Materials:

-

This compound

-

Malononitrile

-

Elemental Sulfur

-

Morpholine

-

Ethanol

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

A mixture of this compound (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (30 mL) is prepared in a round-bottom flask.

-

A catalytic amount of morpholine (1 mL) is added to the mixture.

-

The reaction mixture is stirred and heated to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure ethyl 2-amino-3-cyano-4-(thiophen-2-yl)-5-methylthiophene.

Biological Evaluation: Tyrosine Kinase Inhibition Assay

Derivatives of thieno[2,3-b]pyridines have been investigated as inhibitors of various tyrosine kinases, such as FMS-like tyrosine kinase 3 (FLT3), which is implicated in certain types of leukemia.

Caption: Workflow for assessing FLT3 kinase inhibition.

Principle:

This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific tyrosine kinase. The amount of ADP produced, which is directly proportional to kinase activity, is quantified using a commercially available kit such as the ADP-Glo™ Kinase Assay (Promega).

Materials:

-

Recombinant human FLT3 enzyme

-

Kinase substrate (e.g., a generic tyrosine-containing polypeptide)

-

Adenosine triphosphate (ATP)

-

Thieno[2,3-b]pyridine derivative (test compound)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Reagent Preparation: Prepare kinase buffer, ATP solution, and substrate solution according to the assay kit manufacturer's instructions. Prepare a stock solution of the thieno[2,3-b]pyridine derivative in DMSO and create a serial dilution series.

-

Kinase Reaction:

-

To the wells of a 384-well plate, add the FLT3 enzyme.

-

Add the serially diluted test compound or DMSO (vehicle control).

-

Initiate the reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Biological Evaluation: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the general cytotoxicity of novel compounds to determine their therapeutic index. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.

Procedure:

-

Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2]

-

Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-b]pyridine derivative for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[3]

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

-

Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC₅₀ value.

Signaling Pathway Context

The derivatives of this compound, specifically thieno[2,3-b]pyridines, can act as inhibitors of receptor tyrosine kinases like FLT3. The simplified diagram below illustrates the point of intervention of such inhibitors in the FLT3 signaling pathway, which, when constitutively activated by mutations, drives cell proliferation and survival in acute myeloid leukemia (AML).

Caption: Inhibition of FLT3 Signaling by Thieno[2,3-b]pyridine Derivatives.

Conclusion

This compound is a chemical of significant interest to the drug discovery and development community. Its utility as a precursor for the synthesis of thieno[2,3-b]pyridines, coupled with the potent and diverse biological activities of these derivatives, underscores its importance. The experimental protocols provided herein offer a starting point for researchers to explore the synthesis and biological evaluation of novel compounds derived from this versatile starting material. Further investigation into the structure-activity relationships of thieno[2,3-b]pyridine derivatives holds promise for the development of new therapeutic agents targeting a range of diseases.

References

Navigating the Safety Landscape of Ethyl 3-oxo-3-(thiophen-2-yl)propanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-oxo-3-(thiophen-2-yl)propanoate, a versatile β-keto ester, is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. Its unique structural features make it an important intermediate for accessing a wide range of heterocyclic systems. However, as with any reactive chemical, a thorough understanding of its hazard profile and proper handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the safety and handling of this compound, consolidating available data to support its responsible use in a research and development setting.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of a robust safety assessment. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃S | PubChem[1] |

| Molecular Weight | 198.24 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow liquid | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Refractive Index | Not available | - |

| Solubility | Not available | - |

| CAS Number | 13669-10-8 | PubChem[1] |

Note: Specific values for melting point, boiling point, density, and refractive index were not consistently available across public safety data. These properties should be confirmed with the supplier-specific Safety Data Sheet (SDS).

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant. The GHS hazard statements associated with this compound are:

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

These classifications necessitate stringent adherence to safety protocols to prevent adverse health effects.

Hazard Summary Table:

| Hazard Class | GHS Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation[1] |

Experimental Protocols for Safety Evaluation (General)

While specific experimental data for this compound is not publicly available, the safety evaluation of similar β-keto esters typically involves a battery of standardized tests conducted according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

General Methodologies:

-

Acute Dermal Irritation/Corrosion (OECD TG 404): This test involves the application of the substance to the skin of a test animal (typically a rabbit) for a specified duration. The site is then observed for signs of erythema (redness) and edema (swelling) at various time points.

-

Acute Eye Irritation/Corrosion (OECD TG 405): The substance is instilled into the eye of a test animal, and the eyes are examined for effects on the cornea, iris, and conjunctiva.

-

Acute Inhalation Toxicity (OECD TG 403): This study evaluates the potential for a substance to cause harm when inhaled. Test animals are exposed to the substance as a vapor, dust, or aerosol for a set period, and signs of toxicity are monitored.

-

Acute Oral Toxicity (OECD TG 420, 423, or 425): These tests are designed to determine the median lethal dose (LD50) of a substance when administered orally.

Risk Assessment and Control Workflow

A systematic approach to risk assessment is crucial for the safe handling of this compound. The following diagram illustrates a logical workflow for this process.

Caption: Risk assessment workflow for handling chemical irritants.

Safe Handling and Storage

Adherence to strict handling and storage protocols is essential to minimize exposure and maintain the stability of the compound.

Engineering Controls:

-

Work with this compound should always be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. Inspect gloves for any signs of degradation or punctures before use.

-

Skin and Body Protection: A laboratory coat should be worn at all times. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.

Hygiene Measures:

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is critical. The following procedures are based on the known hazards of the compound.

Caption: First aid procedures for exposure to an irritant.

General First Aid Principles:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][3] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air.[2][3] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Waste Disposal

Spill Management:

-

Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Absorb with an inert material and collect for disposal.

Waste Disposal:

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Consult with a licensed professional waste disposal service to ensure proper disposal.

Conclusion

This compound is a valuable reagent in chemical synthesis. Its irritant properties necessitate a cautious and well-informed approach to its handling. By implementing the engineering controls, personal protective equipment, and safe work practices outlined in this guide, researchers can effectively mitigate the risks associated with its use. Always consult the most up-to-date Safety Data Sheet provided by the supplier for specific and detailed safety information. A proactive and thorough approach to safety is fundamental to a successful and secure research environment.

References

Technical Guide: Ethyl 3-oxo-3-(thiophen-2-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended for informational purposes only and is not a substitute for a certified Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). It is compiled from publicly available data and is intended for use by qualified individuals trained in handling hazardous chemicals. Always consult a certified SDS and follow all applicable safety regulations and institutional protocols.

Chemical Identification and Physical Properties

Ethyl 3-oxo-3-(thiophen-2-yl)propanoate is a beta-keto ester derivative containing a thiophene ring. It is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds and other bioactive molecules.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Ethyl 2-thiophenoylacetate, 3-Oxo-3-thiophen-2-yl-propionic acid ethyl ester |

| CAS Number | 13669-10-8[1] |

| Molecular Formula | C₉H₁₀O₃S[2] |

| Molecular Weight | 198.24 g/mol [2] |

| InChI Key | VKSDKUXHVLZDHO-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC(=O)C1=CC=CS1 |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Liquid or Solid | Guidechem |

| Melting Point | 24 °C | Guidechem |

| Boiling Point | 130 °C @ 0.3 mmHg | ChemicalBook |

| Density | 1.212 ± 0.06 g/cm³ | ECHEMI |

| Refractive Index | 1.5400 to 1.5440 | Parchem, ECHEMI |

| pKa | 9.79 ± 0.46 | ECHEMI |

| PSA | 71.6 Ų | PubChem |

Hazard Identification and GHS Classification

Based on aggregated data from multiple suppliers, this compound is classified as a hazardous substance.[2] The GHS classification is summarized below.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[2] |

GHS Pictogram:

Signal Word: Warning

Precautionary Statements:

A comprehensive list of precautionary statements includes:

-

Prevention: P261, P264, P271, P280

-

Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362

-

Storage: P403+P233, P405

-

Disposal: P501

Toxicological Information

Experimental Protocols

Synthesis of this compound

The following is a general laboratory-scale synthesis procedure adapted from the literature.

Reaction Scheme:

2-acetylthiophene + Diethyl carbonate → this compound

Materials and Reagents:

-

2-acetylthiophene

-

Diethyl carbonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Toluene (anhydrous)

-

Glacial acetic acid

-

Deionized water

-

Magnesium sulfate (anhydrous)

-

Ethyl acetate

-

Hexane

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride in anhydrous toluene in a flame-dried reaction flask.

-

Add diethyl carbonate to the suspension.

-

Heat the reaction mixture to 90 °C with stirring.

-

Slowly add a solution of 2-acetylthiophene in anhydrous toluene to the reaction mixture over a period of 3 hours.

-

Maintain the reaction at 90 °C for an additional 16 hours after the addition is complete.

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of glacial acetic acid.

-

Add deionized water and transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate.

-

Combine all organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of cyclohexane and ethyl acetate as the eluent.

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of the compound, the following safe handling procedures and PPE are recommended.

Caption: Workflow for the safe handling of this compound.

First-Aid and Emergency Procedures

Table 4: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes of carbon oxides and sulfur oxides under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Disposal

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store away from oxidizing agents.

-

Recommended storage temperature is 2-8°C.

Disposal:

-

Dispose of this chemical in accordance with federal, state, and local regulations.

-

Do not allow it to enter drains or waterways.

-

Contaminated packaging should be treated as the chemical itself.

Ecological Information

Regulatory Information

This compound is subject to GHS classification and labeling. Researchers should consult their institutional safety office and local regulations for any additional reporting or handling requirements.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between exposure routes and the resulting health hazards based on the GHS classification.

Caption: Relationship between exposure routes and GHS health hazards.

References

The Biological Versatility of Thiophene-Containing Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as benzene and pyridine, have made it a cornerstone in the design of novel therapeutic agents. Thiophene-containing compounds exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neurological effects. This technical guide provides a comprehensive overview of the biological activities of thiophene derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers and drug development professionals in this dynamic field.

Anticancer Activity of Thiophene Derivatives

Thiophene-based compounds have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[1]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected thiophene derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Thiophene Carboxamides | MB-D2 | A375 (Melanoma) | Not specified, but showed significant cytotoxic effect | 5-FU | > 100 |

| HT-29 (Colorectal) | Not specified, but showed significant cytotoxic effect | 5-FU | > 100 | ||

| MCF-7 (Breast) | Not specified, but showed significant cytotoxic effect | 5-FU | > 100 | ||

| Thiophene-based Chalcones | Chalcone 3c | MCF-7 (Breast) | 5.52 | Doxorubicin | Not Specified |

| Aminothiophene Derivatives | Compound 15b | A2780 (Ovarian) | 12 ± 0.17 | Sorafenib | 7.5 ± 0.54 |

| Thienopyrimidine | Compound 3b | HepG2 (Hepatocellular Carcinoma) | 3.105 ± 0.14 | Doxorubicin | Not specified |

| PC-3 (Prostate Cancer) | 2.15 ± 0.12 | ||||

| Thieno[3,2-b]pyrrole | Compound 4c | HepG2 (Hepatocellular Carcinoma) | 3.023 ± 0.12 | Doxorubicin | Not specified |

| PC-3 (Prostate Cancer) | 3.12 ± 0.15 | ||||

| 2,3-fused thiophene scaffold | TP 5 | HepG2 (Hepatocellular Carcinoma) | <30.0 | Paclitaxel | 35.92 |

| SMMC-7721 (Hepatocellular Carcinoma) | <30.0 | Paclitaxel | 35.33 | ||

| Thiophene Carboxamide | Compound 2b | Hep3B (Hepatocellular Carcinoma) | 5.46 | - | - |

| Thiophene Carboxamide | Compound 2d | Hep3B (Hepatocellular Carcinoma) | 8.85 | - | - |

| Thiophene Carboxamide | Compound 2e | Hep3B (Hepatocellular Carcinoma) | 12.58 | - | - |

Key Signaling Pathways in Anticancer Activity

Thiophene derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of critical protein kinases.

Several thiophene compounds have been shown to induce apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway.[2][3] This process is characterized by mitochondrial membrane depolarization, the release of pro-apoptotic factors, and the activation of a caspase cascade.

Certain thiophene derivatives function as inhibitors of key protein kinases involved in tumor growth and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT (Protein Kinase B).[4] Inhibition of these pathways can lead to reduced angiogenesis and cell proliferation.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6][7]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Thiophene derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[1][8][9]

Materials:

-

Recombinant Human VEGFR-2

-

Kinase Buffer

-

ATP

-

Substrate (e.g., Poly (Glu,Tyr) 4:1)

-

Thiophene derivative

-

96-well plates

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

Microplate reader

Protocol:

-

Reaction Setup: In a 96-well plate, add kinase buffer, the thiophene derivative at various concentrations, and the VEGFR-2 enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).

-

Detection: Stop the reaction and add the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Luminescence Measurement: Measure the luminescence using a microplate reader. A lower signal indicates higher kinase activity (more ATP consumed).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

This assay determines the effect of a compound on the phosphorylation status of AKT in cells, typically by Western blotting.[2][10]

Materials:

-

Cell culture reagents

-

Thiophene derivative

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE and Western blotting equipment

-

Primary antibodies (anti-phospho-AKT, anti-total-AKT)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Protocol:

-

Cell Treatment: Culture cells and treat with various concentrations of the thiophene derivative for a specified time.

-

Cell Lysis: Lyse the cells and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-AKT and total AKT.

-

Detection: Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.

-

Data Analysis: Quantify the band intensities and normalize the level of phosphorylated AKT to the total AKT level to determine the inhibitory effect of the compound.

Antimicrobial Activity of Thiophene Derivatives

Thiophene-containing molecules have demonstrated significant activity against a variety of microorganisms, including drug-resistant bacteria.[10] Their ability to disrupt bacterial cell membranes makes them attractive candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected thiophene derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound | Bacterial Strain | MIC (mg/L) |

| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | 16 (MIC50) |

| Thiophene Derivative 4 | Colistin-Resistant E. coli | 8 (MIC50) |

| Thiophene Derivative 5 | Colistin-Resistant A. baumannii | 16 (MIC50) |

| Thiophene Derivative 5 | Colistin-Resistant E. coli | 32 (MIC50) |

| Thiophene Derivative 8 | Colistin-Resistant A. baumannii | 32 (MIC50) |

| Thiophene Derivative 8 | Colistin-Resistant E. coli | 32 (MIC50) |

| Spiro-indoline-oxadiazole 17 | C. difficile | 2 - 4 |

Mechanism of Antimicrobial Action

A key mechanism of action for antimicrobial thiophene derivatives is the disruption of the bacterial cell membrane integrity, leading to increased permeability and ultimately cell death.[3][10]

Experimental Protocol

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[11][12][13]

Materials:

-

96-well microtiter plates

-

Bacterial strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Thiophene derivative stock solution

-

Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Incubator

Protocol:

-

Serial Dilutions: Prepare two-fold serial dilutions of the thiophene derivative in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with a standardized bacterial suspension. Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Anti-inflammatory Activity of Thiophene Derivatives

Thiophene-based compounds are well-established as anti-inflammatory agents, with some derivatives being commercialized as non-steroidal anti-inflammatory drugs (NSAIDs).[9][14] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro inhibitory activity of selected thiophene derivatives against COX and LOX enzymes, presented as IC50 values.

| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) | | :--- | :--- | :--- | :--- | :--- | :--- | | Compound 21 | COX-2 | 0.67 | Celecoxib | 1.14 | | | 5-LOX | 2.33 | Sodium Meclofenamate | 5.64 | | Compound 29a-d | COX-2 | 0.31 - 1.40 | Celecoxib | - | | Compound 5b | COX-2 | 5.45 | Celecoxib | - | | | 5-LOX | 4.33 | NDGA | 2.46 |

Key Signaling Pathways in Anti-inflammatory Activity

Thiophene derivatives primarily exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators through the inhibition of COX and LOX enzymes.

Experimental Protocols

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[15][16][17]

Materials:

-

Human recombinant COX-2 enzyme

-

Reaction Buffer

-

Heme

-

Arachidonic Acid (substrate)

-

Thiophene derivative

-

96-well plates

-

Colorimetric or fluorometric detection reagents

-

Microplate reader

Protocol:

-

Enzyme Preparation: Dilute the COX-2 enzyme in the reaction buffer.

-

Reaction Setup: In a 96-well plate, add reaction buffer, heme, the thiophene derivative at various concentrations, and the diluted COX-2 enzyme.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

-

Incubation: Incubate for a specific time (e.g., 2 minutes) at 37°C.

-